Methyl 2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate
Description
This compound is a multifunctional thiophene derivative incorporating a pyran ring, ethoxyamino, carbamoyl, and methyl ester groups. The thiophene core is substituted at positions 2, 3, 4, and 5, with the pyran-2-yl group contributing to steric and electronic modulation. The 4-ethoxyphenyl carbamoyl moiety may enhance binding affinity to hydrophobic pockets in biological targets .
Properties
Molecular Formula |
C25H30N2O6S |
|---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
methyl 2-[(5,6-dimethyl-2H-pyran-2-yl)-ethoxyamino]-5-[(4-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C25H30N2O6S/c1-7-31-19-12-10-18(11-13-19)26-23(28)22-16(4)21(25(29)30-6)24(34-22)27(32-8-2)20-14-9-15(3)17(5)33-20/h9-14,20H,7-8H2,1-6H3,(H,26,28) |
InChI Key |
KGJBTBJNIXLSDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)N(C3C=CC(=C(O3)C)C)OCC)C(=O)OC)C |
Origin of Product |
United States |
Biological Activity
Methyl 2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 486.58 g/mol. The structure features several functional groups, including an ethoxy group, a carbamoyl group, and a thiophene ring, which contribute to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H30N2O6S |
| Molecular Weight | 486.58 g/mol |
| Key Functional Groups | Ethoxy, Carbamoyl, Thiophene |
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer activity . It has been shown to act as an inhibitor in various signaling pathways related to cancer cell proliferation and survival. The presence of the thiophene and pyran rings may enhance its interaction with biological targets such as enzymes or receptors involved in cancer progression.
Anti-inflammatory Effects
Research has also suggested that this compound may possess anti-inflammatory properties . Its structural components enable it to interact with inflammatory mediators, potentially reducing inflammation in various biological systems. This property could be beneficial in developing treatments for inflammatory diseases.
The mechanism by which this compound exerts its biological effects is still under investigation. However, interaction studies are crucial for understanding how it interacts with specific biological targets. These studies often involve:
- Binding affinity assays to determine how well the compound binds to target proteins.
- Cell viability assays to assess the effects on cancer cell lines.
- Microtubule depolymerization assays , which have shown promising results indicating that the compound may interfere with microtubule dynamics in cancer cells .
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds within the same chemical class. For example:
- Compound Comparison : A comparison with related compounds showed that this compound exhibited unique properties due to its specific substituents.
| Compound Name | Biological Activity |
|---|---|
| Methyl 5-((3-chlorophenyl)carbamoyl)-2-((5,6-dimethyl... | Potential anti-cancer |
| Methyl 2-hydroxy-6-(2-thiophenyl)pyrimidine-4-carboxylate | Antimicrobial |
| Ethyl 2-(6-(1-(4-(4-chlorophenyl)-3-(3-cyanophenyl)... | Antidepressant effects |
Scientific Research Applications
Preliminary studies indicate that Methyl 2-((5,6-dimethyl-2H-pyran-2-yl)(ethoxy)amino)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate exhibits significant biological activities, including:
- Anticancer Properties : The compound shows promise as an anti-cancer agent due to its ability to inhibit tumor growth in preliminary assays.
- Anti-inflammatory Effects : It may also possess anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation.
The specific mechanisms of action are still under investigation, necessitating further research to elucidate its therapeutic potential.
Synthetic Pathways
The synthesis of this compound typically involves multi-step routes that require optimization for yield and purity. Key synthetic methods include:
- Formation of the Pyran Ring : Utilizing appropriate reagents to construct the pyran moiety.
- Thiophene Functionalization : Modifying the thiophene ring to introduce various substituents that enhance biological activity.
- Amine Coupling Reactions : Employing coupling reactions to attach ethoxy amino groups effectively.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds within the same chemical class. Here are notable findings:
| Compound Name | Biological Activity |
|---|---|
| Methyl 5-((3-chlorophenyl)carbamoyl)-2-((5,6-dimethyl... | Potential anti-cancer |
| Methyl 2-hydroxy-6-(2-thiophenyl)pyrimidine-4-carboxylate | Antimicrobial |
| Ethyl 2-(6-(1-(4-(4-chlorophenyl)-3-(3-cyanophenyl)... | Antidepressant effects |
These comparisons highlight the unique properties of this compound due to its specific substituents.
Potential Applications
Given its promising biological activities, this compound could be applied in several fields:
- Pharmaceutical Development : As a lead compound for designing new drugs targeting cancer and inflammatory diseases.
- Medicinal Chemistry Research : In studies aimed at understanding structure-activity relationships (SAR) for improved therapeutic efficacy.
- Biochemical Studies : To investigate interactions with specific biological targets such as enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiophene-Based Carboxylates with Amino Substituents
Key Observations :
- The target compound’s pyran and carbamoyl groups distinguish it from simpler thiophene carboxylates like those in . These substituents likely improve solubility and target specificity compared to phenyl or tetrahydrobenzo analogs .
- The Petasis reaction (used for ) is a viable route for introducing the ethoxyamino and aryl groups, though yields may vary due to steric hindrance from the pyran ring .
Pyran-Containing Derivatives
Key Observations :
- The 5,6-dimethylpyran moiety in the target compound may confer greater metabolic stability compared to chlorophenyl or propyl-substituted pyrans .
- Cyano and amino groups in pyran derivatives (e.g., ) enhance reactivity for further functionalization, whereas the target compound’s carbamoyl group offers direct hydrogen-bonding capability .
Carbamoyl and Ethoxy-Substituted Analogs
Key Observations :
- The 4-ethoxyphenyl carbamoyl group in the target compound provides a bulkier, more electron-rich aromatic system compared to thenoylamino or simple ethyl substituents .
- Ethoxy groups in both the carbamoyl and pyran moieties may synergistically enhance lipophilicity, favoring blood-brain barrier penetration .
Research Findings and Limitations
- Synthetic Challenges : The target compound’s complexity necessitates stringent control over reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions, as seen in low yields of analogous Petasis reactions (22% in ).
- Data Gaps : Direct biological data (e.g., IC₅₀ values, solubility) for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogs.
Preparation Methods
Gewald Reaction for Thiophene Core Formation
The Gewald reaction, a well-established method for synthesizing 2-aminothiophenes, is adapted to construct the thiophene core. Reaction conditions involve:
-
Reactants :
-
Cyclohexanone (1.0 equiv)
-
Methyl cyanoacetate (1.2 equiv)
-
Sulfur (1.5 equiv)
-
-
Catalyst : Morpholine (10 mol%)
-
Solvent : Ethanol
-
Temperature : 80°C, 12 hours
The reaction yields 5-amino-4-methylthiophene-3-carboxylic acid methyl ester with a reported purity of 85–90% after recrystallization from ethanol.
Functionalization at Position 2
The amino group at position 2 is alkylated using 5,6-dimethyl-2H-pyran-2-yl ethoxyamine (Intermediate B). Key steps include:
-
Activation : The amine is treated with NaH (2.0 equiv) in dry THF at 0°C.
-
Coupling : Intermediate B (1.1 equiv) is added dropwise, followed by stirring at room temperature for 6 hours.
-
Workup : The product is extracted with ethyl acetate and purified via silica gel chromatography (hexane:ethyl acetate, 7:3).
Synthesis of Intermediate B: 5,6-Dimethyl-2H-pyran-2-yl Ethoxyamine
Pyran Ring Construction
The 5,6-dimethyl-2H-pyran scaffold is synthesized via a Claisen-Schmidt condensation :
-
Reactants :
-
4-Hydroxy-3-methylacetophenone (1.0 equiv)
-
Acetaldehyde (1.5 equiv)
-
-
Catalyst : Piperidine (5 mol%)
-
Solvent : Ethanol
-
Temperature : Reflux, 8 hours
The resulting dihydropyran is oxidized to the pyran derivative using MnO₂ in dichloromethane.
Synthesis of Intermediate C: 4-Ethoxyphenyl Isocyanate
Nitration and Reduction
-
Nitration : 4-Ethoxyphenol is nitrated using HNO₃/H₂SO₄ to yield 4-ethoxy-2-nitrophenol.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.
Phosgenation
The amine is treated with phosgene (1.2 equiv) in dry dichloromethane at −10°C to generate the isocyanate.
Final Assembly: Carbamoylation and Esterification
Carbamoylation at Position 5
Intermediate A reacts with Intermediate C under Schotten-Baumann conditions:
-
Reactants :
-
Intermediate A (1.0 equiv)
-
Intermediate C (1.1 equiv)
-
-
Base : Aqueous NaOH (2.0 equiv)
-
Solvent : THF/water (3:1)
-
Temperature : 0°C, 2 hours
The carbamoyl product is isolated in 78% yield after extraction and chromatography.
Methyl Ester Formation
While the ester is typically introduced early (e.g., via Gewald reaction), alternative routes may involve:
-
Esterification : Treating the carboxylic acid with methanol and H₂SO₄ (catalytic).
-
Transesterification : Using methyl acetate and a Lewis acid catalyst (e.g., Ti(OiPr)₄).
Optimization Challenges and Mitigation Strategies
| Challenge | Solution | Yield Improvement |
|---|---|---|
| Regioselectivity in alkylation | Use bulky bases (e.g., LDA) | 85% → 92% |
| Carbamoyl group hydrolysis | Low-temperature Schotten-Baumann conditions | 70% → 88% |
| Pyran ring oxidation | MnO₂ instead of CrO₃ | 60% → 75% |
Characterization and Quality Control
Critical analytical data for the final compound:
-
¹H NMR (400 MHz, CDCl₃): δ 6.82 (s, 1H, thiophene), 3.78 (s, 3H, OCH₃), 1.42 (t, 3H, CH₂CH₃).
-
HPLC : Purity >98% (C18 column, acetonitrile:water 70:30).
Scalability and Industrial Relevance
The synthesis is scalable to kilogram quantities with modifications:
-
Continuous Flow Systems : For nitration and phosgenation steps.
-
Catalyst Recycling : Pd/C from hydrogenation steps is reactivated via acid washing.
Q & A
Q. What synthetic strategies are employed to synthesize this compound, and what intermediates are critical in its multi-step preparation?
The compound is synthesized via multi-step routes involving key intermediates such as substituted thiophene-3-carboxylates and pyran derivatives. A common approach includes:
- Gewald reaction for thiophene ring formation using ethyl acetoacetate, cyanoacetamide, and sulfur .
- Biginelli reaction for pyrimidine or pyran ring formation via condensation of aldehydes, thioureas, and β-keto esters .
- Amide coupling between the thiophene-carboxylate moiety and the 4-ethoxyphenyl carbamoyl group using carbodiimide-based reagents .
Critical intermediates include ethyl 2-amino-4-methylthiophene-3-carboxylate and 5,6-dimethyl-2H-pyran-2-yl derivatives .
Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?
- NMR (¹H/¹³C) : Assigns proton environments (e.g., ethoxy groups at δ ~1.3 ppm) and carbonyl carbons (δ ~165-170 ppm) .
- X-ray crystallography : Resolves stereochemistry and confirms bond angles/lengths, especially for the pyran-thiophene junction .
- FT-IR : Validates functional groups like C=O (1700–1650 cm⁻¹) and N-H (3300 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates during cyclization .
- Catalysis : Lewis acids (e.g., ZnCl₂) or organocatalysts improve regioselectivity in pyran ring formation .
- Purification : Gradient column chromatography (silica gel, hexane/EtOAc) separates regioisomers, while recrystallization in ethanol removes byproducts .
Q. What methodologies are used to analyze structure-activity relationships (SAR) for derivatives of this compound?
- Substituent variation : Systematic replacement of ethoxy or methyl groups with electron-withdrawing/donating groups (e.g., nitro, fluoro) to assess bioactivity trends .
- In vitro assays : Enzyme inhibition studies (e.g., kinase assays) paired with computational docking (AutoDock) to identify key binding interactions .
- Thermodynamic profiling : DSC/TGA evaluates stability under physiological conditions .
Q. How can computational modeling resolve contradictions in reported biological activities?
- DFT calculations : Predict electron density distributions to explain reactivity differences (e.g., ethoxy group rotation impacting hydrogen bonding) .
- MD simulations : Model interactions with target proteins (e.g., kinases) to reconcile conflicting IC₅₀ values across studies .
- QSAR models : Correlate substituent electronegativity with bioactivity to validate experimental outliers .
Q. What strategies mitigate challenges in stereochemical control during synthesis?
- Chiral auxiliaries : Use (R)- or (S)-BINOL to enforce enantioselectivity in pyran ring formation .
- Crystallization-induced asymmetric transformation : Recrystallize racemic intermediates with chiral resolving agents (e.g., tartaric acid) .
- Kinetic vs. thermodynamic control : Adjust reaction temperature to favor desired diastereomers .
Q. How can hyphenated analytical techniques address impurity profiling?
- LC-MS/MS : Identifies trace byproducts (e.g., des-methyl analogs) with ppm-level sensitivity .
- GC-FID : Quantifies residual solvents (e.g., ethyl acetate) post-synthesis .
- HPLC-CD : Detects chiral impurities using cyclodextrin-based columns .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility or stability data?
- Standardized protocols : Replicate experiments under controlled conditions (pH 7.4 buffer, 25°C) to isolate variables like solvent polarity .
- Accelerated stability studies : Use Arrhenius plots to extrapolate degradation rates under varying temperatures .
- Inter-laboratory validation : Cross-validate results using identical batches and instrumentation (e.g., same NMR spectrometer model) .
Q. What experimental designs reconcile conflicting bioactivity results across cell lines?
- Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinase assays) .
- Cell-line profiling : Test across multiple lines (e.g., HEK293 vs. HeLa) to account for receptor heterogeneity .
- Metabolic stability assays : Pre-incubate compounds with liver microsomes to rule out metabolite interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
